1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde 1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2090609-08-6
VCID: VC3156530
InChI: InChI=1S/C10H14N4O2/c1-8(16)13-4-2-10(3-5-13)14-6-9(7-15)11-12-14/h6-7,10H,2-5H2,1H3
SMILES: CC(=O)N1CCC(CC1)N2C=C(N=N2)C=O
Molecular Formula: C10H14N4O2
Molecular Weight: 222.24 g/mol

1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 2090609-08-6

Cat. No.: VC3156530

Molecular Formula: C10H14N4O2

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde - 2090609-08-6

Specification

CAS No. 2090609-08-6
Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
IUPAC Name 1-(1-acetylpiperidin-4-yl)triazole-4-carbaldehyde
Standard InChI InChI=1S/C10H14N4O2/c1-8(16)13-4-2-10(3-5-13)14-6-9(7-15)11-12-14/h6-7,10H,2-5H2,1H3
Standard InChI Key AOQJEYWDAKREBY-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)N2C=C(N=N2)C=O
Canonical SMILES CC(=O)N1CCC(CC1)N2C=C(N=N2)C=O

Introduction

Synthesis Methods

The synthesis of 1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can be approached through methods similar to those used for other triazole derivatives. Common steps involve the formation of the piperidine derivative followed by the introduction of the triazole ring using azide-alkyne cycloaddition reactions or other suitable methods. Solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate may be used to facilitate the reaction.

Potential Applications

Triazole derivatives are known for their broad range of biological activities, including antifungal, antibacterial, and anticancer properties. The integration of a carbaldehyde group may enhance reactivity and biological activity, making this compound a potential candidate for medicinal chemistry research.

Application AreaPotential Use
Anticancer ResearchCytotoxicity against cancer cell lines
Antibacterial AgentsInhibition of bacterial growth or metabolism
Antifungal AgentsInhibition of fungal growth or metabolism

Research Findings and Future Directions

While specific research findings on 1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde are not available, studies on similar compounds suggest promising pharmacological properties. For instance, derivatives containing the triazole ring have shown significant cytotoxicity against various cancer cell lines while sparing normal cells. Further research is needed to explore the efficacy and mechanism of action of this compound in clinical settings.

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